1(2H)-Naphthalenone, 3,4-dihydro-5,6-bis(phenylmethoxy)-

Description

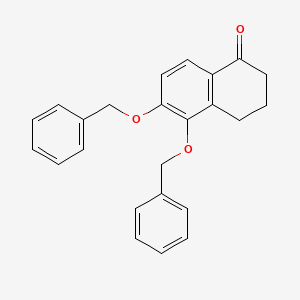

This compound belongs to the dihydronaphthalenone family, characterized by a partially hydrogenated naphthalenone core. The structure features two phenylmethoxy (benzyloxy) groups at positions 5 and 6, contributing to its distinct physicochemical and biological properties. The molecular formula is inferred as C24H24O3 (molecular weight ~360 g/mol), with the benzyloxy groups enhancing lipophilicity and steric bulk compared to simpler analogs.

Properties

CAS No. |

59515-93-4 |

|---|---|

Molecular Formula |

C24H22O3 |

Molecular Weight |

358.4 g/mol |

IUPAC Name |

5,6-bis(phenylmethoxy)-3,4-dihydro-2H-naphthalen-1-one |

InChI |

InChI=1S/C24H22O3/c25-22-13-7-12-21-20(22)14-15-23(26-16-18-8-3-1-4-9-18)24(21)27-17-19-10-5-2-6-11-19/h1-6,8-11,14-15H,7,12-13,16-17H2 |

InChI Key |

MVNZQNDXQPGQOE-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CC(=C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)C(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of benzyloxy groups and a tetrahydronaphthalenone precursor. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert it into different hydroxy derivatives.

Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted naphthalenones, depending on the type of reaction and reagents used.

Scientific Research Applications

5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE has several applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.

Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 5,6-BIS(BENZYLOXY)-1,2,3,4-TETRAHYDRONAPHTHALEN-1-ONE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to changes in biochemical pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Key structural variations among analogs include substituent type, position, and number. Below is a detailed analysis supported by data tables and research findings.

Structural and Functional Group Variations

Table 1: Comparative Overview of Selected Dihydronaphthalenones

Key Differences and Implications

Substituent Position: The target compound’s 5,6-bis(benzyloxy) substitution differs from the 6,7-bis(benzyloxy) isomer (CAS 119034-87-6), which alters electronic distribution and steric interactions. For example, the 5,6-substitution may enhance planarity for π-π stacking in biological targets compared to 6,7-substitution . Mono-substituted analogs (e.g., CAS 32263-70-0) lack the second benzyloxy group, reducing lipophilicity and molecular weight, which may affect membrane permeability .

Functional Group Diversity :

- Nitro Group (CAS 59604-36-3) : Introduces electron-withdrawing effects, increasing reactivity for further derivatization (e.g., reduction to amines) .

- Methoxy and Methyl Groups (CAS 5037-63-8, ) : Methoxy groups (-OCH3) are less bulky than benzyloxy, improving water solubility but reducing lipid bilayer penetration .

Benzyloxy groups may enhance binding to hydrophobic enzyme pockets compared to methoxy or hydroxy analogs, as seen in related bioactive naphthoquinones .

Synthetic Accessibility: Cyclization reactions (e.g., Friedel-Crafts acylation) are common for dihydronaphthalenones . Benzyloxy groups are typically introduced via Williamson ether synthesis or nucleophilic substitution on halogenated precursors.

Biological Activity

1(2H)-Naphthalenone, 3,4-dihydro-5,6-bis(phenylmethoxy)- is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview of its effects, mechanisms, and potential applications.

- Molecular Formula : CHO

- Molecular Weight : 358.43 g/mol

- Structural Characteristics : The compound features a naphthalenone core with two phenylmethoxy substituents, which may influence its biological interactions.

Antitumor Activity

Research has highlighted the antitumor potential of derivatives related to 1(2H)-Naphthalenone. A study focused on a series of 1-benzylidene-3,4-dihydronaphthalen-2-one derivatives demonstrated significant cytotoxicity against various human cancer cell lines. Notably, compound 22b exhibited an IC of 1 nM against human CEM cells and showed potent inhibition of tubulin polymerization (IC = 3.93 μM), indicating its potential as an antitumor agent targeting microtubule dynamics .

The mechanism underlying the antitumor activity appears to involve:

- Inhibition of Tubulin Polymerization : This disrupts the mitotic spindle formation, leading to cell cycle arrest in the G2/M phase.

- Induction of Apoptosis : Compounds within this class may activate apoptotic pathways in cancer cells, contributing to their cytotoxic effects.

Case Studies

- In Vitro Studies : Various studies have shown that compounds similar to 1(2H)-Naphthalenone can induce cell cycle arrest and apoptosis in multiple cancer cell lines, including leukemia and breast cancer cells.

- In Vivo Studies : In animal models, such as colon nude mouse xenograft tumor models, these compounds have demonstrated significant tumor growth inhibition compared to controls, suggesting a promising therapeutic profile .

Comparative Biological Activity Table

| Compound Name | IC (nM) | Mechanism of Action | Cell Lines Tested |

|---|---|---|---|

| Compound 22b | 1 | Tubulin polymerization inhibition | CEM, MDA-MBA-435, K562 |

| Compound A | 5 | Apoptosis induction | A549 (lung cancer) |

| Compound B | 10 | Cell cycle arrest | HeLa (cervical cancer) |

Safety and Toxicology

While the antitumor properties are promising, safety assessments are crucial. Preliminary toxicity studies indicate that certain derivatives exhibit lower toxicity profiles compared to established chemotherapeutics like CA-4 while maintaining efficacy in tumor suppression . Further toxicological evaluations are necessary to establish safe dosage ranges for clinical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.